({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene

Organic Synthesis Reactivity Structural Isomerism

({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene (CAS 1882650-14-7) is a C14H19BrO benzyl ether featuring a cyclobutyl ring bearing a bromomethyl substituent and an ethoxy linker. With a molecular weight of 283.20 g·mol⁻¹ and a computed XLogP3 of 3.8, it occupies an intermediate lipophilicity space among halogenated cyclobutyl benzyl ethers.

Molecular Formula C14H19BrO
Molecular Weight 283.20 g/mol
Cat. No. B13241143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene
Molecular FormulaC14H19BrO
Molecular Weight283.20 g/mol
Structural Identifiers
SMILESC1CC(C1)(CCOCC2=CC=CC=C2)CBr
InChIInChI=1S/C14H19BrO/c15-12-14(7-4-8-14)9-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
InChIKeyDCSZAMFFXYJLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene: Structural and Procurement Baseline for C14H19BrO Building Blocks


({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene (CAS 1882650-14-7) is a C14H19BrO benzyl ether featuring a cyclobutyl ring bearing a bromomethyl substituent and an ethoxy linker [1]. With a molecular weight of 283.20 g·mol⁻¹ and a computed XLogP3 of 3.8, it occupies an intermediate lipophilicity space among halogenated cyclobutyl benzyl ethers [2]. Commercially available at 95% minimum purity, it is supplied exclusively for research and development use . The compound serves as a synthetic intermediate where the bromomethyl group provides a reactive handle for nucleophilic substitution or cross-coupling, while the cyclobutane ring introduces conformational constraints absent in acyclic or larger-ring analogs.

Reactive bromomethyl handle for nucleophilic substitution and cross-coupling
Cyclobutyl ring introduces conformational constraint for SAR exploration
Ethoxy linker extends scaffold flexibility and 3D pharmacophore
Defined purity specification supports synthetic method development

Why ({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene Cannot Be Interchanged with Other C14H19BrO or C13H17BrO Analogs


Three structural features differentiate this compound from its closest analogs, and each has functional consequences. First, the bromine is attached directly to the cyclobutyl ring via a methylene spacer (Br–CH₂–cyclobutyl), whereas in the cyclopentyl analog (CAS 1522045-56-2) the bromine is located on the ethyl chain (Br–CH₂–CH(Ph)–O–CH₂–cyclopentyl) . This shifts the primary reactive site from the conformationally constrained cyclobutane to a more flexible benzylic position. Second, the ethoxy linker (–CH₂–CH₂–O–) in the target compound extends the distance between the cyclobutyl core and the benzyl ether by one methylene unit compared to the methoxy-linked analog (CAS 2138064-70-5, C13H17BrO) [1], altering molecular flexibility and 3D shape. Third, the calculated XLogP3 of 3.8 for the target compound, versus a computed cLogP of approximately 4.00 for certain C13H17BrO analogs, indicates a subtle but meaningful difference in lipophilicity that can affect solubility, membrane permeability, and chromatographic behavior [2]. These structural and physicochemical differences mean that substituting an analog into a multi-step synthetic route optimized for this specific scaffold carries a concrete risk of altered reactivity and downstream purification challenges.

Bromine Position Shift
Neopentyl-type bromide on cyclobutyl ring vs. benzylic bromide in cyclopentyl analog alters reactivity profile and may require different reaction conditions.
Linker Length Mismatch
Ethoxy vs. methoxy linker introduces different rotatable bond count and 3D geometry; single methylene insertion can shift SAR interpretation.
Lipophilicity Divergence
Approximately 0.2 logP units difference vs. certain C13H17BrO analogs may affect chromatographic retention, solubility, and membrane permeability in assay systems.

Quantitative Differentiation Evidence for ({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene vs. Closest Analogs


Bromine Position: Cyclobutyl-Bound (Target) vs. Benzylic (Cyclopentyl Analog)

The target compound places the bromomethyl group directly on the cyclobutyl ring (SMILES: BrCC1(CCOCc2ccccc2)CCC1), creating a neopentyl-type alkyl halide with restricted conformational freedom. In contrast, the cyclopentyl analog (CAS 1522045-56-2) carries the bromine on the benzylic/ethyl chain (SMILES: BrCC(C1=CC=CC=C1)OCC2CCCC2) . This positional shift has practical consequences: neopentyl-type halides are generally less reactive in SN2 displacements than benzylic halides, requiring different reaction conditions. Although no direct kinetic comparison is available for these specific compounds, the structural difference is unambiguous at the SMILES and InChI level [1].

Bromine Position
Class-level
Target: Br–CH₂–cyclobutyl (neopentyl-type) Comparator: Br–CH₂–CH(Ph)–O–CH₂–cyclopentyl (benzylic-type)
Reactivity classification differs between neopentyl and benzylic halides.
Qualitative structural evidence; no kinetic data available.
Organic Synthesis Reactivity Structural Isomerism

Linker Length: Ethoxy (Target) vs. Methoxy (C13H17BrO Analog)

The target compound incorporates a two-carbon ethoxy linker (–CH₂–CH₂–O–) between the cyclobutyl core and the benzyl group, resulting in a molecular formula of C14H19BrO and a molecular weight of 283.20 g·mol⁻¹. The methoxy analog ([2-Bromo-1-(cyclobutylmethoxy)ethyl]benzene, CAS 2138064-70-5) uses a one-carbon methoxy linker (–CH₂–O–), yielding C13H17BrO and a molecular weight of 269.18 g·mol⁻¹ [1]. The additional methylene unit increases the molecular weight by 14.02 g·mol⁻¹ and adds one rotatable bond (the target has 6 rotatable bonds vs. 5 for the methoxy analog, based on computed descriptors) [2]. In medicinal chemistry, a single methylene insertion can alter ligand–target binding by 10-fold or more, but no receptor-binding data exist for these specific compounds.

Linker Length
Supporting evidence
ΔMW +14.02 g·mol⁻¹ ΔRotatable Bonds ≈ +1
Conformational flexibility differs; may influence target engagement.
Computed descriptors from PubChem and vendor databases.
MedChem Linker Optimization Conformational Analysis

Lipophilicity (XLogP3): Target = 3.8 vs. C13H17BrO Analogs (cLogP ≈ 4.0)

The target compound has a computed XLogP3 of 3.8 [1], while certain C13H17BrO analogs with methoxy linkers show a computed cLogP of approximately 4.00 [2]. Although both values fall within the drug-like range (Lipinski's Rule of 5 threshold: logP ≤ 5), the difference of approximately 0.2 log units can translate to a ~1.6× difference in partition coefficient and may affect HPLC retention time, aqueous solubility, and membrane permeability in a detectable manner.

Lipophilicity (logP)
Context-dependent
Target XLogP3 3.8 C13H17BrO analog cLogP ≈ 4.0 ΔlogP ≈ −0.2
Physicochemical behavior may differ; do not assume identical ADME properties.
Cross-algorithm comparison (XLogP3 vs. cLogP) introduces uncertainty.
Physicochemical Property Lipophilicity ADME

Commercial Purity Benchmark: 95% (Target) vs. 97%–98% (Selected Analogs)

The target compound is supplied by AKSci at a minimum purity specification of 95% . By comparison, the cyclopentyl analog (CAS 1522045-56-2) is available from Leyan at 98% purity , and the [2-Bromo-1-(cyclobutylmethoxy)ethyl]benzene analog (CAS 2138064-70-5) is listed at 95%–97% depending on the vendor. The 2%–3% purity gap between the target and the cyclopentyl analog is modest but could be meaningful in applications requiring high-purity starting material (e.g., fragment-based screening or late-stage functionalization) where impurities at the 2%–5% level may confound biological assay interpretation.

Purity Specification
Data to verify
Target: 95% min (AKSci) Cyclopentyl analog: 98% (Leyan) Methoxy analog: 95–97%
Lower purity may require additional purification for sensitive applications.
Supplier-reported minimum specifications; actual batch purity may vary.
Procurement Purity Quality Control

Application Scenarios Where ({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene Offers a Differentiated Advantage


Suzuki–Miyaura Cross-Coupling Requiring a Conformationally Constrained Cyclobutyl Boronate Ester Precursor

The target compound's bromomethyl-cyclobutyl motif makes it a suitable precursor for conversion to the corresponding boronate ester for Suzuki coupling. The neopentyl-type bromide at the cyclobutyl position provides controlled reactivity that can be advantageous when selective mono-functionalization is required in the presence of other reactive sites [1]. The ethoxy linker extends the scaffold, offering a distinct spatial orientation compared to methoxy-linked analogs.

Medicinal Chemistry SAR Exploration of Cyclobutane-Containing Scaffolds

Where a medicinal chemistry program is exploring the effect of linker length on target binding, the ethoxy spacer in the target compound provides an additional methylene unit relative to the methoxy analog (CAS 2138064-70-5) [2]. This allows systematic SAR probing of the optimal distance between the cyclobutyl core and the aromatic moiety without altering other molecular features.

Physicochemical Property Optimization in Lead Series

With a computed XLogP3 of 3.8 [3], the target compound occupies a slightly more hydrophilic space than certain C13H17BrO analogs (cLogP ≈ 4.0). In a lead optimization campaign where reducing logP is a goal (e.g., to improve aqueous solubility or reduce metabolic liability), the target compound may serve as a starting scaffold that already trends in the desired direction.

Intermediate for Cyclobutane-Containing Natural Product or Drug Analogs

Cyclobutane rings are found in several bioactive natural products (e.g., cannabinoids, terpenes). The bromomethyl group on the cyclobutyl ring of the target compound provides a versatile synthetic handle for constructing more complex cyclobutane-containing frameworks via nucleophilic substitution, Grignard formation, or transition-metal-catalyzed coupling [1].

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross-coupling precursor
Cyclobutyl bromomethyl reactivity
Selective mono-functionalization with constrained scaffold
Medicinal chemistry SAR – linker optimization
Ethoxy linker length
Linker-dependent target engagement probing
Lead compound logP optimization
Lipophilicity profile trend
logP reduction direction in lead series
Cyclobutane-containing complex framework synthesis
Bromomethyl synthetic handle
Natural product analog construction via coupling
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